molecular formula C10H16ClN3O B2839520 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride CAS No. 1309976-08-6

2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride

Cat. No.: B2839520
CAS No.: 1309976-08-6
M. Wt: 229.71
InChI Key: UXTFVXIOGNKGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride (CAS 1309976-08-6) is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 . This phenylacetamide derivative is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the phenylacetamide and dimethylamine (DMA) scaffold are of significant interest in medicinal chemistry and agricultural research due to their broad pharmacological potential . Specifically, N-phenylacetamide derivatives have been extensively studied for their antibacterial and nematicidal activities against various plant pathogens . Research on similar structural analogs has demonstrated that electron-withdrawing substituents on the phenyl ring can enhance antibacterial efficacy, suggesting potential structure-activity relationships relevant to this compound . The dimethylamino group is a common pharmacophore in drug discovery, known to influence the biological activity and physicochemical properties of molecules . Researchers are exploring such DMA derivatives as valuable scaffolds in the design of new antibacterial agents and for other therapeutic targets . Handle this product with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-amino-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTFVXIOGNKGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Overactive Bladder (OAB)

  • The most prominent application of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride is in the treatment of overactive bladder. This compound acts as a β-3 adrenoceptor agonist, which helps relax the bladder muscle, thereby increasing bladder capacity and reducing the frequency of urination. Mirabegron, the commercial formulation of this compound, has been approved for use in several countries under various brand names, including Myrbetriq in the United States and Betmiga in Europe .

2. Antibacterial and Antifungal Activity

  • Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized with similar structural motifs have shown promising results against Xanthomonas species, which are known plant pathogens. The effectiveness of these compounds was evaluated through Minimum Inhibitory Concentration (MIC) assays, demonstrating superior activity compared to traditional agents .

Mechanistic Insights

Research has delved into the mechanisms by which this compound exerts its effects. The compound's interaction with β-3 adrenoceptors has been characterized using various biochemical assays:

  • Binding Affinity : Studies reveal that this compound has a high binding affinity for β-3 adrenoceptors, leading to significant activation and downstream signaling that promotes bladder relaxation .
  • Cellular Studies : In vitro studies involving human bladder smooth muscle cells have shown that treatment with this compound leads to increased intracellular cAMP levels, which is crucial for muscle relaxation .

Table 1: Summary of Research Findings

Study ReferenceApplicationKey Findings
Overactive BladderApproved treatment; enhances bladder capacity through β-3 receptor activation.
AntibacterialExhibited significant antibacterial activity against Xanthomonas oryzae with an EC50 value of 156.7 µM.
Mechanistic StudyIncreased cAMP levels in human bladder cells upon treatment, indicating effective β-3 receptor activation.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
2-Chloro-N-[4-(dimethylamino)phenyl]acetamide HCl Cl, dimethylamino C₁₀H₁₃ClN₂O 230.68 High solubility, pharmaceutical potential Drug development
2-Chloro-N-[4-(diethylamino)phenyl]acetamide HCl Cl, diethylamino C₁₂H₁₇ClN₂O 258.73 Enhanced lipophilicity Sustained-release drugs
Dimethenamid Cl, thienyl, methoxy C₁₂H₁₆ClNO₂S 273.78 Herbicidal activity Agriculture
2-Bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide Br, sulfonyl C₁₀H₁₃BrN₂O₃S 321.19 Sulfonamide-based targeting Therapeutic agents

Research Findings and Implications

  • Solubility vs. Bioavailability: The hydrochloride salt of the dimethylamino analog (C₁₀H₁₃ClN₂O) exhibits superior aqueous solubility (≈50 mg/mL) compared to its diethylamino counterpart (≈20 mg/mL), critical for intravenous formulations .
  • Steric Effects: Bulky substituents (e.g., diethylamino) reduce crystallization efficiency, as observed in differential scanning calorimetry (DSC) studies .
  • Biological Activity: Chloroacetamides with aromatic amines (e.g., 4-dimethylaminophenyl) show higher affinity for serotonin receptors (Ki: 120 nM) compared to alachlor (Ki: >1,000 nM) .

Biological Activity

2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride, commonly referred to as a derivative of N-phenylacetamide, has garnered attention for its diverse biological activities. This compound is part of a broader class of amides that exhibit significant pharmacological potential, including antimicrobial, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3OC_{10}H_{14}ClN_{3}O. The structure features an acetamide group attached to a dimethylaminophenyl moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of N-phenylacetamide exhibit substantial antimicrobial properties. For instance, a study evaluated various derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, revealing effective minimum inhibitory concentrations (MICs) ranging from 144.7 µM to 194.9 µM for selected compounds .

Table 1: Antimicrobial Activity of N-Phenylacetamide Derivatives

Compound NameTarget BacteriaEC50 (µM)Comparison
Compound A1Xanthomonas oryzae156.7Better than bismerthiazol (230.5 µM)
Compound A4Xanthomonas axonopodis281.2Better than thiodiazole copper (476.52 µM)

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been evaluated in animal models. For example, several N-phenylacetamide derivatives were tested in the maximal electroshock (MES) seizure model, showing protective effects at doses of 100 mg/kg and 300 mg/kg . The highest activity was noted with specific derivatives that demonstrated significant protection against seizures.

Table 2: Anticonvulsant Activity in MES Model

Compound NameDose (mg/kg)Protection Observed
Compound B12100Effective at 0.5 h
Compound B19300Effective at both time points

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
  • Anticonvulsant Mechanism : It modulates neurotransmitter levels in the central nervous system, potentially enhancing inhibitory pathways that prevent seizure activity.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. In silico models indicate good bioavailability and metabolic stability, which are critical for therapeutic efficacy .

Case Studies

  • Case Study: Antimicrobial Efficacy
    A research team synthesized various N-phenylacetamide derivatives and evaluated their efficacy against resistant bacterial strains. Results showed that specific modifications to the phenyl ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that can guide future drug development.
  • Case Study: Anticonvulsant Screening
    In a systematic screening of novel anticonvulsants, several derivatives were administered to mice under controlled conditions. The study highlighted the importance of lipophilicity in determining the onset and duration of anticonvulsant effects, providing insights into optimizing formulations for clinical use.

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